2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid is a fluorinated amino acid derivative characterized by its unique structural properties, particularly the presence of multiple fluorine atoms. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The molecular formula for this compound is , and its CAS number is 16063-98-2.
This amino acid plays a significant role in the synthesis of fluorinated peptides, which exhibit enhanced thermal stability and unique properties due to the incorporation of fluorine atoms into their structure. The compound's ability to influence protein structure and function makes it an important subject of study in biochemical research.
The synthesis of 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid can be achieved through several methods:
The dynamic kinetic resolution approach has been highlighted for its operational convenience and scalability. It allows for the recycling of chiral ligands used in the reaction, which enhances sustainability and reduces costs associated with reagent usage .
The molecular structure of 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid features a pentanoic acid backbone with several trifluoromethyl groups attached. The presence of these groups significantly influences the compound's chemical behavior and physical properties.
The unique arrangement of fluorine atoms contributes to the compound's hydrophobic characteristics and thermal stability, making it particularly valuable in biochemical applications.
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid can undergo various chemical reactions:
The outcomes of these reactions depend on specific conditions and reagents used. For example, oxidation may yield oxo derivatives that have different biological activities compared to the original amino acid.
The physical properties of 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid include:
The chemical properties are influenced by the presence of multiple fluorine atoms:
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid has several important applications:
The strategic incorporation of fluorine into bioactive compounds has revolutionized medicinal chemistry by imparting unique physicochemical properties that enhance drug efficacy. Fluorine’s extreme electronegativity (3.98 on the Pauling scale) and small atomic radius facilitate strong dipole interactions and hydrogen bonding while preserving molecular geometry. The trifluoromethyl group (–CF₃), a hallmark of advanced fluorinated amino acids, dramatically increases lipophilicity (log P) and metabolic stability by resisting oxidative metabolism. This group also lowers the pKa of adjacent carboxylic acids, enhancing membrane permeability. In peptide backbones, fluorination introduces conformational constraints due to steric bulk and hyperconjugation effects, enabling precise control over secondary structures. These attributes make fluorinated amino acids indispensable in designing protease-resistant peptides and receptor-targeted therapeutics, as evidenced by their prevalence in 30% of modern small-molecule pharmaceuticals [2].
Table 1: Key Physicochemical Effects of Fluorination in Bioactive Molecules
Property | Impact of Fluorine | Therapeutic Advantage |
---|---|---|
Lipophilicity | ↑ log P (by 0.25 per –F atom) | Enhanced membrane permeability |
Metabolic Stability | Resistance to cytochrome P450 oxidation | Prolonged half-life |
pKa Modulation | ↓ pKa of α-COOH/α-NH₃⁺ groups (by 1–2 units) | Improved bioavailability |
Steric Bulk | Conformational rigidity | Selective target engagement |
2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid (IUPAC name) is a hexafluorinated leucine analog with the molecular formula C₆H₇F₆NO₂ and molecular weight 239.12 g/mol. Its structure features a chiral α-carbon and a β-carbon bearing two –CF₃ groups, resulting in the systematic name 5,5,5,5',5',5'-hexafluoroleucine (CAS: 16063-98-2). The compound’s SMILES string (C(C(C(=O)O)N)C(C(F)(F)F)C(F)(F)F) and InChIKey (MNZLMQYCEWHPPS-UHFFFAOYSA-N) reflect its branched aliphatic chain and dual trifluoromethyl moieties [3] [6] [7]. The (S)-enantiomer hydrochloride salt (CAS: 201930-89-4) is commercially available for research [5].
Compared to natural leucine, this compound exhibits:
Table 2: Structural Comparison with Natural Leucine
Parameter | Hexafluoroleucine | Natural Leucine |
---|---|---|
Molecular Formula | C₆H₇F₆NO₂ | C₆H₁₃NO₂ |
Molecular Weight | 239.12 g/mol | 131.17 g/mol |
Chiral Centers | 1 (α-carbon) | 1 (α-carbon) |
Key Substituents | –CF₃ at C4 and C5 | –CH(CH₃)₂ at C4 |
Rotatable Bonds | 3 | 3 |
Topological PSA | 63.3 Ų | 63.3 Ų |
The history of fluorinated amino acids began with the isolation of foundational proteinogenic amino acids (e.g., asparagine, leucine) in the early 19th century [2]. However, targeted fluorination emerged only in the 1950s–1960s with pioneering work on 5,5,5-trifluoroleucine, which demonstrated the potential of fluorine to mimic methyl groups while conferring metabolic stability. The synthesis of hexafluoroleucine (CAS: 16063-98-2) was first reported in the late 20th century, leveraging advances in electrophilic fluorination and transition-metal catalysis to install two –CF₃ groups [6].
A pivotal breakthrough came with the application of dynamic kinetic resolution (DKR) for enantioselective synthesis. For example, nickel(II) complexes with chiral ligands enabled multi-gram production of (S)-2-amino-5,5,5-trifluoropentanoic acid derivatives with >98% yield and 84% diastereomeric excess [4]. This methodology laid the groundwork for synthesizing hexafluoroleucine enantiomers. The 2010s saw fluorinated amino acids integrated into clinical candidates like avagacestat, a γ-secretase inhibitor for Alzheimer’s disease featuring (S)-2-amino-5,5,5-trifluoropentanoic acid [4]. Hexafluoroleucine’s utility was further validated in NMR studies, where its ¹⁹F signals (δ ≈ -70 ppm) served as conformational probes in peptides [4].
Table 3: Key Milestones in Fluorinated Amino Acid Development
Year Range | Discovery/Innovation | Significance |
---|---|---|
1806–1839 | Isolation of proteinogenic amino acids (asparagine, leucine) | Foundation for amino acid chemistry |
1950s–1960s | First fluoroleucine analogs synthesized | Proof of concept for metabolic stability |
Late 20th Century | Synthesis of hexafluoroleucine (CAS: 16063-98-2) | Demonstrated steric/electronic effects of dual –CF₃ |
Early 2000s | Dynamic kinetic resolution (DKR) protocols | Scalable enantioselective synthesis |
2010s | Integration into drug candidates (e.g., avagacestat) | Validation in clinical pipelines |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0